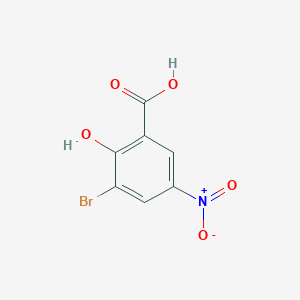

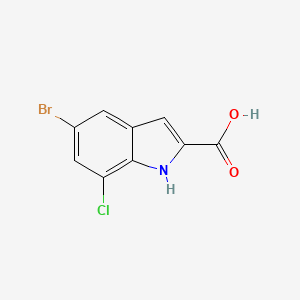

3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

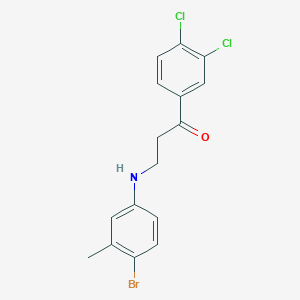

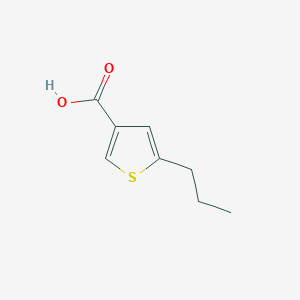

The compound of interest, 3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid, is a brominated nitroaromatic carboxylic acid. While the specific compound is not directly studied in the provided papers, related compounds and their reactions provide insight into the chemical behavior that might be expected from such a molecule. Nitroaromatic compounds are known for their diverse applications, including their use in the development of pharmaceuticals, dyes, and agrochemicals .

Synthesis Analysis

The synthesis of related brominated nitroaromatic compounds often involves halogenation and nitration reactions. For instance, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides involves the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines, which are prepared by reducing substituted nitrobenzene compounds . Similarly, the synthesis of 4-bromomethyl-3-nitrobenzoic acid involves specific conditions that could be adapted for the synthesis of 3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid .

Molecular Structure Analysis

The molecular structure of brominated nitroaromatic compounds can be complex, with potential for isomerization and formation of multiple isomers, as seen in the study of 1-bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene . The presence of electron-withdrawing and electron-donating groups, such as nitro and hydroxyl groups, can influence the molecular geometry and reactivity.

Chemical Reactions Analysis

Brominated nitroaromatic compounds can undergo various chemical reactions, including photoreactions with hydrobromic acid, as demonstrated by nitrobenzenes . The reactivity of such compounds can be influenced by substituents, which affect the electron density and stability of the intermediates formed during reactions. The reaction of 2-hydroxy-5-nitrobenzyl bromide with tryptophan residues in proteins is an example of the specificity that can be achieved through chemical modification .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated nitroaromatic compounds are influenced by their functional groups. For example, the hydrolysis of nitrobenzyl bromides can lead to the formation of benzyl alcohol derivatives, as seen with 4-bromomethyl-3-nitrobenzoic acid . The presence of a carboxylic acid group can catalyze the reduction of nitrosobenzenes, indicating the potential role of such groups in chemical reactions . The stability of these compounds under various conditions, including light, heat, and pH, is crucial for their application and has been studied using techniques like HPLC-UV .

Aplicaciones Científicas De Investigación

Boronic acid-based compounds have found numerous applications in various fields such as chemical biology, supramolecular chemistry, and biomedical applications . They are particularly used in reversible click reactions . The mechanism of reversible kinetics and its applications in these fields are highlighted in the research .

One specific compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid , is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . The preparation of this compound was run successfully on approximately 70 kg/batch with the total yield of 24% . This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

One specific compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid , is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . The preparation of this compound was run successfully on approximately 70 kg/batch with the total yield of 24% . This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

Direcciones Futuras

Propiedades

IUPAC Name |

3-bromo-2-hydroxy-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO5/c8-5-2-3(9(13)14)1-4(6(5)10)7(11)12/h1-2,10H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJLCCLHTCSRCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391979 |

Source

|

| Record name | 3-bromo-2-hydroxy-5-nitrobenzenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid | |

CAS RN |

57688-24-1 |

Source

|

| Record name | 3-bromo-2-hydroxy-5-nitrobenzenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Bromobenzyl)oxy]benzoic acid](/img/structure/B1274787.png)